molecular formula C22H45N5O12 B1668100 Butikacin CAS No. 59733-86-7

Butikacin

Cat. No. B1668100
CAS RN: 59733-86-7
M. Wt: 571.6 g/mol
InChI Key: OCFOTEIMZBKQFS-DGMGPCKZSA-N
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Scientific Research Applications

Butikacin has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Butikacin is synthesized through the acylation of kanamycin A with a specific side chain. . The reaction conditions typically include the use of solvents and catalysts to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Butikacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

Butikacin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis. As a result, non-functional or toxic proteins are produced, leading to bacterial cell death . The primary molecular targets are the ribosomal subunits, and the pathway involved is the inhibition of protein synthesis .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its specific modifications that enhance its activity against Gram-positive bacilli. Unlike kanamycin A, this compound has an added amino-hydroxybutyl group, which improves its antibacterial efficacy. Compared to amikacin and gentamicin, this compound has a more targeted activity against certain bacterial strains .

properties

CAS RN

59733-86-7

Molecular Formula

C22H45N5O12

Molecular Weight

571.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutyl]amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2/t7-,8-,9+,10+,11+,12-,13+,14+,15+,16-,17+,18-,19+,20-,21+,22+/m0/s1

InChI Key

OCFOTEIMZBKQFS-DGMGPCKZSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N

SMILES

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-N-((S)-4-amino-2-hydroxybutyl)-kanamycin
butikacin
butikacin sulfate, (S)-isomer
UK-18892

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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